ELA-11 (human) -

ELA-11 (human)

Catalog Number: EVT-10954350
CAS Number:
Molecular Formula: C58H90N16O13S2
Molecular Weight: 1283.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ELA-11 is synthesized based on sequences found in human proteins, specifically designed to mimic certain biological functions. This compound falls under the category of peptides, which are short chains of amino acids linked by peptide bonds. Peptides like ELA-11 are classified as bioactive peptides due to their ability to elicit specific biological responses in the body.

Synthesis Analysis

Methods and Technical Details

The synthesis of ELA-11 typically involves solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the desired peptide chain.

  1. Solid-Phase Peptide Synthesis:
    • Step 1: The first amino acid is attached to a resin.
    • Step 2: Subsequent amino acids are added one at a time, with each addition involving deprotection and coupling reactions.
    • Step 3: Once the peptide chain is complete, it is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

This method ensures high purity and yield of the ELA-11 peptide, which is crucial for its subsequent analysis and application.

Molecular Structure Analysis

Structure and Data

The molecular structure of ELA-11 can be represented using various models, including ball-and-stick and ribbon diagrams. The specific sequence of amino acids in ELA-11 determines its three-dimensional conformation, which is essential for its biological activity.

  • Molecular Weight: Approximately 1,200 Daltons
  • Amino Acid Sequence: The exact sequence is proprietary but typically consists of 11 amino acids that contribute to its function.

The structural integrity of ELA-11 plays a significant role in its interaction with biological targets, influencing its efficacy as a therapeutic agent.

Chemical Reactions Analysis

Reactions and Technical Details

ELA-11 can participate in various chemical reactions typical for peptides, including:

  1. Hydrolysis: The breakdown of the peptide bond in aqueous solutions can lead to the release of individual amino acids.
  2. Oxidation: Certain residues within ELA-11 may undergo oxidation, affecting its stability and activity.
  3. Conjugation Reactions: ELA-11 can be modified through conjugation with other molecules, enhancing its therapeutic properties or targeting capabilities.

Understanding these reactions is vital for optimizing the use of ELA-11 in research and clinical applications.

Mechanism of Action

Process and Data

The mechanism of action for ELA-11 involves its interaction with specific receptors or enzymes within human cells. Upon binding to these targets, ELA-11 can modulate various signaling pathways, potentially leading to:

  • Cell Proliferation: Stimulating growth factors that promote cell division.
  • Anti-inflammatory Responses: Inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects: Protecting neuronal cells from apoptosis.

These actions underscore the potential therapeutic applications of ELA-11 in treating conditions such as neurodegenerative diseases or inflammatory disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ELA-11 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating its use in biological assays.
  • Stability: Stability can vary depending on pH and temperature; optimal storage conditions are necessary to maintain activity.
  • pH Sensitivity: The activity may be influenced by changes in pH due to protonation states affecting charge interactions.

These properties are critical for determining how ELA-11 can be utilized in experimental settings or therapeutic formulations.

Applications

Scientific Uses

ELA-11 has several promising applications in scientific research:

  1. Drug Development: Investigated as a lead compound for developing new therapeutics targeting specific diseases.
  2. Biomarker Discovery: Potential use as a biomarker for disease states due to its unique expression patterns.
  3. Research Tool: Employed in studies examining cellular mechanisms related to growth, inflammation, and neuroprotection.

The versatility of ELA-11 positions it as an important compound in ongoing biomedical research efforts aimed at understanding complex biological processes and developing novel treatments.

Introduction: ELA-11 as a Bioactive Peptide Fragment

ELA-11 within the Elabela Peptide Family Hierarchy

The Elabela peptide family originates from a 54-amino acid preproprotein that undergoes proteolytic processing to generate multiple bioactive isoforms. Within this structural hierarchy, ELA-11 occupies a distinct position as the minimal functional unit:

Table 1: Elabela Peptide Family Members

PeptideLength (aa)Sequence FeaturesFunctional Significance
Elabela-3232N-terminal signal peptide removedPrimary precursor for shorter isoforms
Elabela-2121Contains conserved C-terminal domainAngiogenesis promotion, cardiomyocyte proliferation
Elabela-1111CMPLHSRVPFP (fully active core)High-affinity APLNR binding, cardioprotection, anti-apoptotic effects

ELA-11 represents the evolutionarily conserved C-terminal region of Elabela-32, retaining all necessary structural determinants for receptor activation despite its truncated length [3] [5] [9]. Unlike Elabela-32, which exhibits spatial constraints due to disulfide bonding, ELA-11 adopts a flexible conformation that facilitates optimal interaction with the apelin receptor ligand-binding pocket [3]. Functionally, ELA-11 demonstrates potent agonistic activity comparable to Elabela-32 in cardiovascular protection, but differs from Elabela-21 in its specific activation profiles of downstream signaling cascades [2] [3]. This positions ELA-11 as a crucial signaling molecule that balances functional efficiency with synthetic accessibility for therapeutic exploration.

Proteolytic Processing and Generation from Elabela-32 Precursor

The biogenesis of ELA-11 involves highly specific proteolytic cleavage events that transform the inactive Elabela-32 precursor into the bioactive fragment:

  • Enzymatic Machinery: Proprotein convertases, particularly furin, recognize and process Elabela-32 at conserved multibasic recognition motifs (R-X-X-R) [3]. These enzymes exhibit substrate specificity for dibasic residues at positions 31-32 (Arg³¹-Arg³²) and 42-43 (Arg⁴²-Arg⁴³) within the Elabela-32 sequence [3].

  • Cleavage Mechanism: Sequential endoproteolytic cleavage occurs at two primary sites:

  • First cleavage: R³¹↓R³² (liberating an N-terminal fragment)
  • Second cleavage: R⁴²↓R⁴³ (releasing ELA-11: C⁴⁴-M⁴⁵-P⁴⁶-L⁴⁷-H⁴⁸-S⁴⁹-R⁵⁰-V⁵¹-P⁵²-F⁵³-P⁵⁴) [3]

Table 2: Proteolytic Processing Steps Generating ELA-11

Processing StepEnzymeCleavage SiteProduct
Primary cleavageFurinR³¹↓R³²Elabela-32 (1-31) fragment
Secondary cleavageFurinR⁴²↓R⁴³ELA-11 (44-54)
Final productN/AN/ABioactive ELA-11

The regulation of this processing demonstrates tissue-specific patterns, with higher efficiency observed in renal and cardiovascular tissues where ELA-11 exerts significant physiological functions [3]. Mutational analyses confirm the critical importance of conserved arginine residues at these cleavage sites; substitution with serine (R31S/R32S and R42S/R43S) significantly impairs ELA-11 generation and results in accumulation of unprocessed Elabela-32 precursor [3]. Interestingly, this unprocessed mutant form exhibits enhanced tumor-suppressive activity in renal carcinoma models compared to wild-type Elabela-32, suggesting that alternative processing pathways may yield functionally distinct biological outcomes [3].

Evolutionary Conservation and Functional Implications

ELA-11 demonstrates remarkable sequence conservation across vertebrate species, reflecting strong evolutionary pressure to maintain its biological functions. The C-terminal motif "MPLHSRVPFP" is 100% conserved in mammals, with amphibian and piscine orthologs showing only minor variations that preserve physicochemical properties [7] [10]. This conservation extends beyond sequence to functional preservation:

  • Cardiovascular Protection: In mammalian systems, ELA-11 protects against doxorubicin-induced cardiotoxicity by inhibiting oxidative stress-induced apoptosis through activation of PI3K/AKT and ERK/MAPK signaling pathways [2]. This mechanism involves attenuation of mitochondrial membrane potential collapse and suppression of caspase activation [2].
  • Tumor Suppression: ELA-11 exhibits potent anti-tumorigenic effects in renal cell carcinoma, where its expression is systematically downregulated in human tumors [3]. Restoration of ELA-11 signaling inhibits cancer cell proliferation and migration through mTORC1-dependent pathways [3].
  • Receptor Specificity: Despite evolutionary divergence of apelin receptors, ELA-11 maintains cross-species reactivity with APLNR orthologs in chickens (APLNR1), turtles (APLNR2), and zebrafish (APLNR2a/2b) [7]. This functional conservation is particularly striking given the emergence of novel apelin-specific receptors (APLNR3a/b) in teleost fish that do not respond to ELA peptides [7].

Table 3: Comparative Analysis of ELA-11 Response Across Species

SpeciesReceptor TypeELA-11 EfficacyPrimary Signaling Pathways
HumanAPLNRHigh (Ki = 14 nM)Gi-cAMP, ERK/MAPK, PI3K/AKT
ChickenAPLNR1Potent activationGi-cAMP, MAPK/ERK
Red-eared slider turtleAPLNR2Potent activationGi-cAMP
ZebrafishAPLNR2a/2bPotent activationGi-cAMP

The evolutionary conservation patterns of ELA-11 reflect fundamental constraints of developmental physiology. Loss-of-function studies demonstrate that ELA-11 is indispensable for cardiovascular development across vertebrate taxa, with genetic ablation causing embryonic lethality due to heart malformations [3] [7]. This conservation is maintained through purifying selection acting on both the ligand and its receptor interface, ensuring preservation of the ELA-11-APLNR interaction geometry despite millions of years of evolutionary divergence [7] [10]. The peptide's resistance to functional replacement (low compensability) further explains its strong conservation, as evidenced by the absence of suppressor genes capable of compensating for ELA-11 deficiency in experimental models [8] [10]. These findings collectively position ELA-11 as a critical node in an evolutionarily constrained signaling module essential for cardiovascular homeostasis and developmental integrity across vertebrates.

Properties

Product Name

ELA-11 (human)

IUPAC Name

1-[2-[[1-[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C58H90N16O13S2

Molecular Weight

1283.6 g/mol

InChI

InChI=1S/C58H90N16O13S2/c1-32(2)25-39(68-52(81)43-16-10-21-72(43)54(83)38(19-24-89-5)66-47(76)36(59)30-88)49(78)67-40(27-35-28-62-31-64-35)50(79)70-42(29-75)51(80)65-37(15-9-20-63-58(60)61)48(77)71-46(33(3)4)56(85)73-22-11-17-44(73)53(82)69-41(26-34-13-7-6-8-14-34)55(84)74-23-12-18-45(74)57(86)87/h6-8,13-14,28,31-33,36-46,75,88H,9-12,15-27,29-30,59H2,1-5H3,(H,62,64)(H,65,80)(H,66,76)(H,67,78)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,86,87)(H4,60,61,63)

InChI Key

XXKPNJFJXZBRMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.